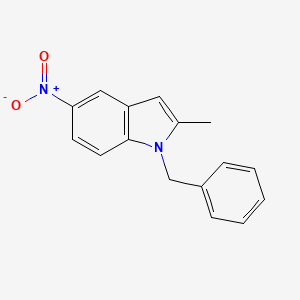

1-benzyl-2-methyl-5-nitro-1H-indole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives can involve multiple steps, including benzylation, reduction, bromination, and specific cyclization methods like the Bischler-Möhlau synthesis. These processes can be optimized for industrial preparation, offering advantages such as low cost, mild conditions, fewer side reactions, and high yield, as demonstrated in the synthesis of related indole compounds (Zuo, 2014).

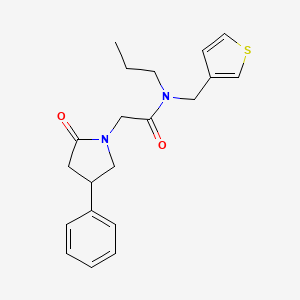

Molecular Structure Analysis

The molecular structure of indoles is characterized by a bicyclic system that includes a benzene ring fused to a pyrrole ring. Substituents on the indole ring can significantly impact the compound's physical and chemical properties, as seen in various indole derivatives. The specific arrangement of substituents in 1-benzyl-2-methyl-5-nitro-1H-indole is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Indole derivatives can undergo various chemical reactions, including nucleophilic addition, cycloaddition, and palladium-catalyzed reactions. These reactions can lead to a wide array of indole-containing structures with diverse functional groups, indicating the versatility of indole chemistry (Pelkey et al., 1999). The nitro group in 1-benzyl-2-methyl-5-nitro-1H-indole is a functional group that can participate in various reactions, potentially leading to novel compounds.

Zukünftige Richtungen

Indole derivatives, including 1-benzyl-2-methyl-5-nitro-1H-indole, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Their broad range of chemical and biological properties makes them an important synthon in the development of new drugs . Future research could focus on developing novel methods of synthesis and exploring their potential applications in treating various disorders.

Eigenschaften

IUPAC Name |

1-benzyl-2-methyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-9-14-10-15(18(19)20)7-8-16(14)17(12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGYMOCVPOMRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-dimethylethanamine](/img/structure/B5625987.png)

![3-[methyl(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)amino]propane-1,2-diol](/img/structure/B5626014.png)

![(1S*,5R*)-6-[(5-methyl-2-thienyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626017.png)

![2,3,6-trimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-4-quinolinecarboxamide](/img/structure/B5626027.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B5626032.png)

![rel-(1R,5S,6r)-6-({4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5626040.png)

![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5626044.png)

![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)